Bactoprenol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bactoprenol is synthesized from mevalonic acid through a series of enzymatic reactions. The molecule is formed by the condensation of ten unsaturated isoprene units and one saturated isoprene unit. The synthesis involves the use of thin-layer chromatography and mass spectrometry to analyze the structure and properties of the compound .

Industrial Production Methods: In industrial settings, this compound is produced by cultivating specific species of lactobacilli that naturally synthesize the compound from mevalonic acid. The production process involves the extraction and purification of this compound from the bacterial cultures using chromatographic techniques .

Análisis De Reacciones Químicas

Key Enzymatic Steps:

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| Chain elongation | UppS | Farnesyl pyrophosphate + 8 IPP | Undecaprenyl pyrophosphate (C₅₅-PP) |

| Dephosphorylation | Phosphatase | C₅₅-PP | Bactoprenyl phosphate (C₅₅-P) |

Interaction with Antibiotics

Bactoprenol-coupled intermediates are targeted by antibiotics, disrupting cell wall synthesis:

Recycling of this compound

After peptidoglycan monomer incorporation, bactoprenyl pyrophosphate (C₅₅-PP) is recycled:

-

Reaction : Membrane-bound phosphatases hydrolyze C₅₅-PP to regenerate bactoprenyl phosphate (C₅₅-P) .

-

Enzyme : Pyrophosphatase (e.g., BacA in E. coli).

Comparative Analysis of Related Lipids

| Compound | Structure | Role | Organisms |

|---|---|---|---|

| This compound | C₅₅ isoprenoid with 10 Z-double bonds | Peptidoglycan precursor transport | Bacteria |

| Dolichol | C₄₅–C₉₀ isoprenoid | Glycoprotein synthesis | Eukaryotes |

| Undecaprenyl phosphate | C₅₅ isoprenoid | Precursor to this compound | Bacteria |

Key Structural Features Influencing Reactivity

Aplicaciones Científicas De Investigación

Role in Peptidoglycan Biosynthesis

Bactoprenol serves as a lipid carrier for the transport of peptidoglycan precursors across the cytoplasmic membrane. It plays a pivotal role in the assembly of the bacterial cell wall, facilitating the incorporation of glycan strands into the growing peptidoglycan matrix. This function is critical for maintaining cell shape and integrity, particularly in Gram-positive bacteria.

Key Functions:

- Transport of Lipid II : this compound binds to lipid II, a key precursor in peptidoglycan synthesis, allowing its translocation to the outer membrane where it is polymerized into peptidoglycan chains .

- Membrane Fluidity : this compound influences membrane dynamics by creating fluid microdomains that facilitate the spatial organization of cell wall biosynthesis machinery .

Antibiotic Targeting

Recent studies have highlighted the potential of targeting this compound and its associated pathways to combat antibiotic resistance. Several antibiotics exploit this compound's role in cell wall synthesis to enhance their efficacy.

Notable Antibiotics:

- Vancomycin : This glycopeptide antibiotic binds to lipid II, disrupting cell wall synthesis. The presence of this compound-bound lipid II enhances vancomycin's effectiveness by increasing its target availability .

- Lantibiotics (e.g., NAI-107) : These compounds bind to this compound-bound precursors, inhibiting cell wall biosynthesis through dual mechanisms—sequestration of lipid II and disruption of membrane integrity .

Research on this compound Accumulation

Studies have shown that certain fatty acids can affect this compound recycling, leading to its accumulation within bacterial cells. For instance, palmitoleic acid has been observed to disrupt this compound recycling at the septum, enhancing antibiotic action by increasing the pool of available lipid II . This accumulation can serve as a potential strategy for developing adjuvants that enhance existing antibiotics.

Case Study 1: Synergistic Effects with Antibiotics

A study investigated the combined effects of vancomycin and palmitoleic acid on Staphylococcus aureus. The results indicated that this combination led to an increased accumulation of this compound-bound precursors and enhanced antibiotic efficacy, suggesting a novel approach to combat resistant strains .

Case Study 2: this compound in Lactobacilli

Research on Lactobacillus species revealed that these bacteria utilize this compound derived from mevalonic acid for cell wall synthesis. This finding emphasizes the importance of this compound not only in pathogenic bacteria but also in beneficial microorganisms used in probiotics and fermentation processes .

Comparative Data Table

Mecanismo De Acción

Bactoprenol functions by cycling peptidoglycan monomers through the plasma membrane and inserting these monomers at points of growth in the bacterial cell wall. This process is essential for the formation and maintenance of the cell wall in Gram-positive bacteria. The compound acts as a carrier lipid, facilitating the transport of peptidoglycan precursors across the cytoplasmic membrane .

Comparación Con Compuestos Similares

Dolichol: Like bactoprenol, dolichol is an isoprenoid alcohol involved in glycoprotein synthesis in eukaryotic cells.

Undecaprenyl Phosphate: This compound is similar to this compound and plays a role in the biosynthesis of peptidoglycan and other cell wall polysaccharides in bacteria.

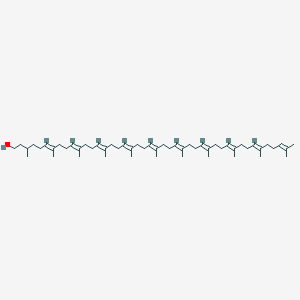

Uniqueness: this compound is unique in its specific role in the biosynthesis of peptidoglycan in Gram-positive bacteria. Unlike dolichol, which is involved in glycoprotein synthesis in eukaryotic cells, this compound is specifically adapted to function in bacterial cell wall synthesis. Additionally, its structure, consisting of ten unsaturated isoprene units and one saturated isoprene unit, distinguishes it from other isoprenoid alcohols .

Actividad Biológica

Bactoprenol, a C55 isoprenoid alcohol, plays a crucial role in bacterial cell wall synthesis and has garnered significant attention due to its implications in antibiotic resistance and bacterial physiology. This article delves into the biological activity of this compound, exploring its mechanisms, distribution, and interactions with other cellular components.

Overview of this compound

This compound is primarily found in the membranes of Gram-positive bacteria, where it serves as a carrier molecule for peptidoglycan precursors during cell wall biosynthesis. Its structure consists of a long hydrophobic tail that facilitates its integration into lipid bilayers, allowing it to interact with various membrane-bound enzymes and substrates.

Table 1: Key Functions of this compound

| Function | Description |

|---|---|

| Carrier for Peptidoglycan Precursors | Transports lipid II across the membrane for cell wall synthesis. |

| Interaction with Antibiotics | Antibiotics can target this compound to inhibit cell wall biosynthesis. |

| Role in Membrane Integrity | Maintains structural integrity of the bacterial membrane. |

Cellular Distribution

Research indicates that this compound is distributed unevenly within bacterial cells. In Lactobacillus casei, approximately one-third of total this compound is localized in mesosomes, while two-thirds resides in the plasma membrane . This distribution suggests distinct roles for this compound in different membrane domains, particularly in relation to cell wall synthesis and membrane dynamics.

Case Studies

- Antibiotic Interaction : A study demonstrated that treatment with vancomycin leads to an accumulation of lipid II at the bacterial membrane, indicating that this compound plays a role in antibiotic susceptibility by facilitating the delivery of this critical precursor . The combination therapy using palmitoleic acid and vancomycin further showed that palmitoleic acid could enhance the efficacy of vancomycin by preventing this compound recycling, thus limiting available lipid II for cell wall synthesis .

- Impact on Growth : In Staphylococcus aureus, depletion of mevalonate (a precursor for this compound) resulted in growth stasis due to insufficient levels of peptidoglycan precursors . This highlights the importance of this compound not only as a carrier but also as a critical factor for bacterial growth and survival.

Research Findings

Recent investigations have revealed several important aspects regarding this compound's biological activity:

- Synthesis and Turnover : Studies indicate that there is no significant turnover of this compound within Lactobacillus casei, suggesting a stable pool that is critical for ongoing cell wall synthesis .

- Complex Formation : this compound forms complexes with various proteins and precursors, which can influence its availability and function within the cell . For instance, complexation with enzymes involved in peptidoglycan biosynthesis can modulate the efficiency of these pathways.

- Role in Antibiotic Resistance : The ability of certain antibiotics to target this compound-bound precursors underscores its significance in developing strategies against antibiotic-resistant strains .

Propiedades

IUPAC Name |

(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H92O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,55-56H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAIICFZMLQZKW-CYAIWNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H92O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12777-41-2 | |

| Record name | Bactoprenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.